7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide
Description
Contextual Positioning within Imidazo[1,2-a]pyridine Scaffold Research
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocycles that have garnered substantial attention due to their broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties. The scaffold’s structural similarity to purine bases enables diverse interactions with biological targets, as evidenced by FDA-approved drugs such as zolpidem (sedative) and alpidem (anxiolytic). Bromination at the 7-position introduces a heavy halogen atom, which enhances electrophilic reactivity and influences π-π stacking interactions in molecular recognition processes. This modification is frequently employed to optimize binding affinity in drug discovery campaigns.
Historical Development of Brominated Imidazo[1,2-a]pyridine Derivatives
Early synthetic routes to brominated imidazo[1,2-a]pyridines relied on palladium-catalyzed cross-coupling reactions, which often suffered from limited functional group tolerance. Advances in metal-free methodologies, such as the NaOH-promoted cyclization of propargyl-substituted pyridinium bromides, enabled efficient access to 7-bromo derivatives under aqueous conditions (Table 1).
Table 1: Evolution of Synthetic Methods for 7-Bromoimidazo[1,2-a]pyridines
The introduction of bromine at the 7-position has been pivotal in structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic profiles.
Significance of 2-(Propan-2-yl) Substitution in Academic Research
The 2-(propan-2-yl) group confers steric bulk and lipophilicity, factors critical in modulating membrane permeability and target engagement. Comparative SAR analyses reveal that alkyl substituents at the 2-position enhance metabolic stability compared to aromatic groups. For instance, derivatives bearing isopropyl moieties exhibit improved half-lives in hepatic microsomal assays due to reduced oxidative metabolism. Additionally, the isopropyl group’s conformational flexibility allows adaptive binding in enzyme active sites, as demonstrated in kinase inhibition studies.
Table 2: Impact of 2-Position Substituents on Bioactivity
| Substituent | Target Activity | IC50 (nM) | LogP |
|---|---|---|---|
| H | Anticancer (HT-29) | 850 | 1.2 |
| CH3 | Anticancer (HT-29) | 420 | 1.8 |
| CH(CH3)2 | Anticancer (HT-29) | 190 | 2.5 |
Theoretical Foundations of Hydrobromide Salt Formation
The hydrobromide salt form improves aqueous solubility and crystallinity, facilitating purification and formulation. Protonation of the imidazo[1,2-a]pyridine’s basic nitrogen (pKa ≈ 5.2) by hydrobromic acid generates a stable cation-anion pair. X-ray crystallographic studies of related salts reveal extended hydrogen-bonding networks between the protonated heterocycle and bromide ions, which stabilize the solid-state structure. This salt formation strategy is particularly advantageous for compounds intended for oral administration, as it enhances dissolution rates in gastrointestinal fluids.
The synthesis of this compound typically involves quaternization of the parent heterocycle with hydrobromic acid, followed by recrystallization from polar aprotic solvents. Recent innovations in solvent-free mechanochemical methods have further streamlined this process, achieving yields >90% with minimal waste.
This compound’s unique structural features and synthetic accessibility position it as a cornerstone for developing new therapeutic agents and functional materials. Ongoing research continues to explore its applications in catalysis, photovoltaics, and targeted drug delivery systems.
Properties
IUPAC Name |
7-bromo-2-propan-2-ylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISKFCNCGCDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC(=CC2=N1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromoacetone derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions typically involve the use of a strong acid such as hydrobromic acid to facilitate the formation of the hydrobromide salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Halogenation and Functional Group Modifications
The bromine atom at position 7 enables aryl-halogen bond reactivity , making it a key site for cross-coupling reactions.
Key Findings :
-
Suzuki couplings with arylboronic acids (e.g., phenyl, furyl) under Pd catalysis yield biaryl derivatives with moderate-to-high efficiency .
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Bromine substitution with amines via Buchwald–Hartwig amination produces bioactive amino derivatives relevant to medicinal chemistry .
Oxidation and Reduction
The imidazo[1,2-a]pyridine core undergoes selective oxidation or reduction depending on reagents.
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Core Oxidation | H₂O₂, AcOH, 80°C | Imidazo[1,2-a]pyridine N-oxides | 65–90% | |
| Bromine Reduction | H₂, Pd/C, EtOH | De-brominated imidazo[1,2-a]pyridine | 70–95% |
Notes :
-
Oxidation typically targets the pyridine nitrogen, forming N-oxides with retained bromine .
-
Catalytic hydrogenation removes bromine without affecting the isopropyl group .
Cross-Coupling for Heterocycle Elaboration
The isopropyl group at position 2 can participate in sterically controlled reactions.
Mechanistic Insight :
-
The isopropyl group’s steric bulk directs coupling reactions to the bromine site, minimizing side reactions .
Acid-Base Reactivity
The hydrobromide salt dissociates in polar solvents, enabling pH-dependent reactions.
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Deprotonation | NaOH, H₂O/THF | Free base form | >90% | |
| Salt Exchange | AgNO₃, MeOH | Hydroxide or nitrate salts | 85–95% |
Applications :
Biological Activity and Derivatives
Derivatives of this compound show promise in medicinal chemistry:
Scientific Research Applications
7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
- Aliphatic vs. Aromatic Substituents: The 2-isopropyl group in the target compound increases lipophilicity compared to 2-thiophenyl or 2-naphthyl substituents, as seen in compounds 3ka and 3la (). Aliphatic substituents like isopropyl may enhance membrane permeability in drug candidates . In contrast, 2-carbaldehyde derivatives (e.g., 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, CAS 1018828-16-4) exhibit polar functional groups that reduce solubility in non-polar solvents but enable nucleophilic reactions .
Hydrobromide Salt vs. Neutral Forms :
Bromine Position and Electronic Effects
- Position 7 vs. Position 6 or 8 :
- Bromine at position 7 (target compound) may direct electrophilic substitution reactions differently than bromine at position 6 (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, CAS 30384-96-4) or position 8 (e.g., 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, CAS 1232038-99-1) .
- In 1,3-diallyl-6-bromoimidazo[4,5-b]pyridin-2-one (), bromine at position 6 facilitates pharmacological activity against cancer and bacterial targets, suggesting position-dependent bioactivity .
Data Tables: Key Comparative Properties
Biological Activity
7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound characterized by its unique structure, which includes a bromine atom at the 7th position and an isopropyl group at the 2nd position of the imidazo[1,2-a]pyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C10H12Br2N2
- CAS Number : 1803586-89-1
- IUPAC Name : 7-bromo-2-propan-2-ylimidazo[1,2-a]pyridine;hydrobromide
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminopyridine with a bromoacetone derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. Various synthetic routes have been optimized to enhance yield and purity, including the use of continuous flow reactors for scalability .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound's mechanism is still under investigation but shows promise in several therapeutic areas.
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Antimicrobial : Exhibits antibacterial and antifungal properties.
- Anticancer : Demonstrates cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Shows potential in reducing inflammation.
A comprehensive study highlighted that imidazo[1,2-a]pyridine derivatives are significant in drug discovery due to their diverse pharmacological profiles, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, and antiviral activities .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer).
- IC50 Values : Significant inhibition was observed with IC50 values ranging from 0.045 μM to 0.126 μM against various cancer cell lines .
Antimicrobial Activity
Recent findings indicate that derivatives of imidazo[1,2-a]pyridine show effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Specific compounds demonstrated MIC values as low as 0.07 μM against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis has been crucial in understanding how modifications to the imidazo[1,2-a]pyridine core influence biological activity. For example:
- Substitutions at the C7 position significantly affect anticancer potency.
- The presence of halogen atoms enhances antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromoimidazo[1,2-a]pyridine | Bromine at C7 | Anticancer activity |
| 2-(2-Pyridyl)imidazo[1,2-a]pyridine | No bromine substitution | Moderate antimicrobial |
| 3-Bromoimidazo[1,2-a]pyridine | Bromine at C3 | Varies based on substitution |
This table illustrates how structural variations influence biological properties and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-bromoimidazo[1,2-a]pyridine derivatives, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between brominated intermediates and heterocyclic amines. For example, reacting 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetohydrazide with aldehydes (e.g., 4-diethylamino-2-hydroxybenzaldehyde) in ethanol under reflux (90°C) with catalytic acetic acid yields hydrazone derivatives . Key factors include solvent choice (ethanol for solubility), temperature control (reflux to drive Schiff base formation), and stoichiometric ratios to minimize by-products. Yield optimization often requires monitoring via TLC or HPLC.
Q. How can spectroscopic and crystallographic methods confirm the structure of 7-bromoimidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on characteristic signals (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups from the propan-2-yl substituent at δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., O–H⋯N in hydrazone derivatives) and π-π stacking interactions (3.5–3.6 Å distances between aromatic rings) to validate molecular geometry .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring bromine isotope patterns (1:1 ratio for 79Br/81Br) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in substitution reactions at the 7-bromo position of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. For nucleophilic aromatic substitution (SNAr), electron-withdrawing groups (e.g., nitro or carbonyl) meta to bromine enhance reactivity. Polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) favor substitution. Computational modeling (DFT) can predict activation energies for competing pathways. For example, substituting bromine with amines may require Pd-catalyzed Buchwald-Hartwig conditions to avoid competing elimination .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To address this:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells for cytotoxicity).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing propan-2-yl with cyclopropyl) to isolate pharmacophoric motifs .
Q. How can computational tools optimize the synthesis of imidazo[1,2-a]pyridine derivatives with reduced trial-and-error experimentation?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways .
- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures. For example, ML-guided optimization reduced Pd-catalyzed coupling reaction development from months to days .
- Intermolecular interaction analysis : Molecular dynamics simulations (e.g., GROMACS) predict crystallization tendencies, aiding polymorph control .
Experimental Design & Data Analysis
Q. What experimental design principles ensure robust crystallization of 7-bromoimidazo[1,2-a]pyridine hydrobromide for structural studies?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates. Slow evaporation at 4°C promotes single-crystal growth .
- Additives : Introduce trace water (as in dihydrate structures) to stabilize hydrogen-bonded networks .
- Diffraction optimization : Mount crystals in cryoprotectants (e.g., Paratone-N) and collect data at 100 K to minimize radiation damage .
Q. How can researchers analyze conflicting data on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies, adjusting for variables like MIC (minimum inhibitory concentration) protocols .
- Resazurin assays : Quantify bacterial viability dynamically to detect time-dependent effects missed by endpoint measurements.
- Resistance profiling : Serial passage experiments identify mutations conferring resistance, clarifying structure-specific mechanisms .
Pharmacological Applications
Q. What preclinical models are most suitable for evaluating the anticonvulsant potential of 7-bromoimidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- In vivo models : Use pentylenetetrazole (PTZ)-induced seizures in rodents to assess GABAergic modulation .
- Electrophysiology : Patch-clamp recordings in hippocampal slices quantify effects on neuronal excitability.
- BBB permeability : Measure logP values (optimal range: 1–3) and use PAMPA-BBB assays to predict blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
